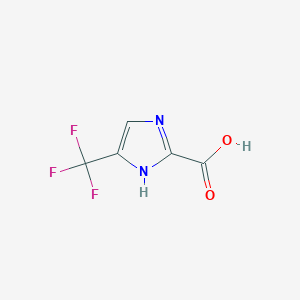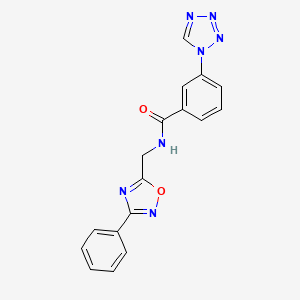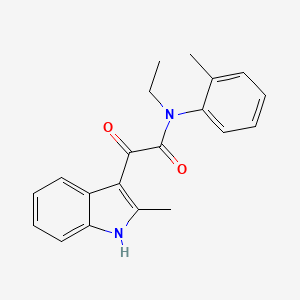
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl groups are commonly used in medicinal chemistry due to their ability to modify the chemical and pharmacokinetic properties of drug molecules . They are often incorporated into various pharmaceuticals and agrochemicals .
Synthesis Analysis
Trifluoromethyl-containing compounds can be synthesized through various methods. One approach involves the use of trifluoromethylation of carbon-centered radical intermediates . Another method involves the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound. For example, 3,5-Bis(trifluoromethyl)phenylboronic acid has a molecular formula of C8H5BF6O2 .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For instance, they can undergo radical trifluoromethylation, which is an important process in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
Trifluoromethyl groups can significantly alter the physical and chemical properties of compounds. For instance, the presence of an electron-withdrawing substituent like a trifluoromethyl group can result in a considerable rise in acidity compared to its analogues .Scientific Research Applications
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. It has also been used in the synthesis of a variety of heterocyclic compounds, such as imidazoles, triazoles, and tetrazoles. In addition, it has been used as a starting material in the synthesis of a variety of fluorinated compounds, such as fluorinated alcohols, fluorinated ethers, and fluorinated amines.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is not fully understood. However, it is believed that its unique chemical structure allows it to interact with a variety of biological targets, including enzymes, receptors, and other proteins. In particular, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs, and with G-protein coupled receptors, which are involved in the signaling of a variety of hormones and neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have a variety of effects on enzymes, receptors, and other proteins. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of certain drugs in the body. It has also been shown to interact with G-protein coupled receptors, which can lead to changes in hormone and neurotransmitter signaling.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in laboratory experiments include its availability, its low cost, and its ability to be used as a starting material for a variety of chemical transformations. Its unique chemical structure also makes it an ideal starting material for the synthesis of a variety of compounds. However, there are some limitations to using this compound in laboratory experiments. In particular, it is important to note that this compound is a fluorinated compound, and as such, it can be toxic if inhaled or ingested. In addition, its reactivity can make it difficult to handle in the laboratory.
Future Directions
Given the wide range of potential applications of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, there are a number of potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential use as a starting material for the synthesis of a variety of compounds. In addition, further research into its mechanism of action could lead to the development of new drugs and therapies. Finally, further research into its toxicity and reactivity could lead to improved safety protocols for its use in the laboratory.
Synthesis Methods
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid can be synthesized by a variety of methods, including the reaction of trifluoromethanesulfonyl chloride with 1,3-diaminopropane in methanol, the reaction of trifluoromethanesulfonyl chloride with imidazole in methanol, and the reaction of trifluoromethanesulfonyl chloride with 1-methoxy-2-methylpropane in methanol. For each of these methods, the trifluoromethanesulfonyl chloride is reacted with the appropriate reagent in the presence of a base, such as sodium hydroxide or potassium carbonate, at temperatures of between 0 and 60 °C.
Safety and Hazards
properties
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-3(10-2)4(11)12/h1H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZUPOZUVYNZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2455414.png)
![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)


![Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2455422.png)
![2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2455423.png)
![2,1,3-Benzothiadiazol-5-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2455425.png)
![8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455426.png)




